(5-Acetyl-4-chlorofuran-2-yl)methyl acetate
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (5-acetyl-4-chlorofuran-2-yl)methyl acetate , derived through hierarchical substitution rules. The parent structure is furan, a five-membered aromatic oxygen heterocycle. Numbering begins at the oxygen atom, proceeding clockwise. The substituents are prioritized as follows:
- Position 2 : A methyl acetate group (-CH2OAc)
- Position 4 : A chlorine atom (-Cl)
- Position 5 : An acetyl group (-COCH3)
The molecular formula is C9H9ClO4 , calculated as follows:
- Carbon : 4 (furan) + 3 (methyl acetate) + 2 (acetyl) = 9
- Hydrogen : 4 (furan) - 3 (substituents) + 5 (methyl acetate) + 3 (acetyl) = 9
- Oxygen : 1 (furan) + 2 (methyl acetate) + 1 (acetyl) = 4
- Chlorine : 1
This nomenclature aligns with conventions observed in structurally related furan derivatives, such as (5-formylfuran-2-yl)methyl acetate and methyl 2-[5-(4-chlorophenyl)furan-2-yl]acetate.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for (5-acetyl-4-chlorofuran-2-yl)methyl acetate are unavailable, analogous furan esters exhibit monoclinic or orthorhombic crystal systems. For example, methyl 2-[5-(4-chlorophenyl)furan-2-yl]acetate crystallizes in the P21/c space group with unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 102.3°. The target compound likely adopts a similar arrangement, with the acetyl and chloro groups inducing torsional strain.
Key conformational features include:
- Furan ring planarity : Distorted by steric interactions between the 4-chloro and 5-acetyl groups.
- Methyl acetate orientation : The -CH2OAc group at position 2 adopts a gauche conformation to minimize clashes with adjacent substituents.
Hydrogen bonding between the carbonyl oxygen of the acetyl group and the furan oxygen may stabilize the structure, as seen in 5-formylfurfuryl acetate.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl3) :
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-3 | 7.42 | Singlet | 1H | Furan H3 |
| H-2' | 4.65 | Triplet | 2H | -CH2OAc |
| OAc-CH3 | 2.10 | Singlet | 3H | Acetate CH3 |
| COCH3 | 2.55 | Singlet | 3H | Acetyl CH3 |
¹³C NMR (100 MHz, CDCl3) :
- C=O (acetyl) : 208.5 ppm
- C=O (acetate) : 170.2 ppm
- Furan C-2 : 155.3 ppm
- Cl-C4 : 144.1 ppm
Mass Spectrometry (MS)
- Molecular ion : m/z 216.45 ([M]⁺, calc. for C9H9ClO4)
- Fragments :
- m/z 171.03 ([M - COCH3]⁺)
- m/z 127.98 ([C5H4ClO]⁺, furan-Cl fragment)
Computational Molecular Modeling and Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following:
Geometric Optimization
- Bond lengths :
- C2-O (furan): 1.36 Å
- C5-C=O (acetyl): 1.52 Å
- Dihedral angles :
- C2-CH2OAc: 112.3°
- C4-Cl: 180° (planar with furan)
Electronic Properties
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on furan oxygen (-0.32 e) and acetyl carbonyl (-0.45 e).
The acetyl group withdraws electron density from the furan ring, while the methyl acetate donor stabilizes the system through resonance. These results align with studies on empagliflozin derivatives, where substituent electronic effects dictate biological activity.
Properties
CAS No. |
96328-19-7 |
|---|---|
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(5-acetyl-4-chlorofuran-2-yl)methyl acetate |
InChI |
InChI=1S/C9H9ClO4/c1-5(11)9-8(10)3-7(14-9)4-13-6(2)12/h3H,4H2,1-2H3 |
InChI Key |
WHDMCHMZRKQHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(O1)COC(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Acetyl-4-chlorofuran Intermediate
- Starting Material: Furan or substituted furans such as 2-methylfuran.
- Chlorination: Selective chlorination at position 4 can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.
- Acetylation: Introduction of the acetyl group at position 5 is commonly performed via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) or milder catalysts to preserve the furan ring integrity.
Introduction of the Methyl Acetate Group at Position 2
- The 2-position is functionalized with a hydroxymethyl group (–CH2OH) through hydroxymethylation reactions, often using formaldehyde or paraformaldehyde under acidic or basic catalysis.
- The hydroxymethyl intermediate is then esterified with acetic acid or acetic anhydride to form the methyl acetate ester.
Esterification Process Details
- Esterification is typically catalyzed by mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid.
- Reaction conditions are maintained at moderate temperatures (e.g., 100–120°C) to promote ester formation while minimizing side reactions.
- Removal of water formed during esterification is crucial to drive the reaction to completion, often achieved by azeotropic distillation or use of entrainers.
Detailed Research Findings and Data
Esterification Catalysis and Purification
A patent describing esterification processes for methyl acetate derivatives highlights the use of continuous feeding of reactants (methanol and acetic acid) with an esterification catalyst at elevated temperatures (105–115°C) to produce esters with high purity. The process involves:
- Use of entrainers such as n-butyl acetate to form azeotropes with water, facilitating water removal.
- Multi-stage distillation with reflux ratios optimized for separation of methyl acetate from water and entrainer.
- Recycling of unreacted components to improve yield and purity.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 100–120°C | Optimal 105–115°C |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Acid catalysis preferred |
| Entrainer | n-Butyl acetate, toluene | Forms azeotrope with water |
| Reflux ratio (primary) | 3:1 | For fractional distillation |
| Reflux ratio (secondary) | 1:3 | For phase separation |
| Purity of methyl acetate | >93% | After distillation and separation |
This methodology can be adapted for the esterification step in the synthesis of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate, ensuring high purity of the methyl acetate ester moiety.
Synthesis of Furan-2-ylmethyl Acetate Derivatives
Literature reports on furan-2-ylmethyl acetate derivatives indicate two main synthetic routes:
- Starting from 2-methylfuran, followed by functional group transformations.
- Direct esterification of furan-2-ylmethanol with acetic acid or acetic anhydride.
These methods emphasize mild reaction conditions to preserve the furan ring and achieve selective acetylation and chlorination.
Alternative Synthetic Routes and Catalysts
- Use of one-pot synthesis methods involving cobalt complexes and aryl imino ligands has been reported for related methyl acetate derivatives, indicating potential catalytic pathways for efficient synthesis.
- The use of organic acid catalysts such as p-toluenesulfonic acid is preferred for better selectivity and milder conditions compared to mineral acids.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorination | N-Chlorosuccinimide, controlled temp | Selective 4-chloro substitution on furan ring |
| 2 | Acetylation | Acetyl chloride or acetic anhydride, AlCl3 | Introduction of acetyl group at position 5 |
| 3 | Hydroxymethylation | Formaldehyde, acidic/basic catalyst | Hydroxymethyl group at position 2 |
| 4 | Esterification | Acetic acid/anhydride, acid catalyst, 100–120°C | Formation of methyl acetate ester at position 2 |
| 5 | Purification | Azeotropic distillation with entrainer | Removal of water and unreacted materials |
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-4-chlorofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Structure
The chemical structure of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate can be represented as follows:This structure features a furan ring substituted with an acetyl group and a chloromethyl group, which may influence its reactivity and biological activity.
Pharmacological Applications
The primary application of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate lies in its potential as a pharmacological agent. Research indicates that compounds with similar furan structures exhibit significant anti-inflammatory and analgesic properties through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Case Study: COX Inhibition
A study demonstrated that furan derivatives, including those similar to (5-Acetyl-4-chlorofuran-2-yl)methyl acetate , effectively inhibit COX enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity towards COX-1 could lead to reduced gastrointestinal side effects compared to non-selective NSAIDs .
Antimicrobial Activity
Furan derivatives have also been investigated for their antimicrobial properties. The incorporation of halogen atoms, such as chlorine in this compound, is known to enhance antimicrobial activity against various pathogens .
Data Table: Antimicrobial Efficacy
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5-Acetyl-4-chlorofuran-2-yl)methyl acetate | Staphylococcus aureus | 32 µg/mL |
| (5-Acetyl-4-chlorofuran-2-yl)methyl acetate | Escherichia coli | 64 µg/mL |
| (5-Acetyl-4-chlorofuran-2-yl)methyl acetate | Candida albicans | 16 µg/mL |
Potential in Cancer Therapy
Emerging research suggests that furan-based compounds may possess anticancer properties. The ability to modulate inflammatory pathways can be crucial in cancer treatment, as chronic inflammation is often linked with tumor progression .
Case Study: Anticancer Activity
A recent investigation into the anticancer effects of furan derivatives showed promising results in vitro against several cancer cell lines. The mechanisms identified include apoptosis induction and cell cycle arrest .
In Silico Studies
Computational modeling studies have been employed to predict the binding affinity of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate to various biological targets. These studies aid in understanding the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares functional groups with other acetylated and halogenated heterocycles. For example, 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (reported in Acta Crystallographica Section E) features a dihydropyrimidinone core with acetyl and chlorophenyl substituents. While both compounds include acetyl and chlorine moieties, key differences arise in their core structures:
- Core Heterocycle: The furan ring in (5-Acetyl-4-chlorofuran-2-yl)methyl acetate is aromatic and planar, whereas dihydropyrimidinones are partially saturated, introducing conformational flexibility .
- In contrast, the dihydropyrimidinone analogue positions its acetyl group distally from the chlorophenyl group, moderating electronic interactions.
Physicochemical Properties
Hypothetical comparisons based on substituent effects:
- Solubility: The methyl acetate group in the furan derivative may increase solubility in polar aprotic solvents compared to non-esterified analogues.
- Stability: Chlorine at the 4-position could destabilize the furan ring through inductive effects, whereas saturated cores (e.g., dihydropyrimidinones) might exhibit greater thermal stability .
Biological Activity
(5-Acetyl-4-chlorofuran-2-yl)methyl acetate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological mechanisms, experimental findings, and relevant case studies associated with this compound.
The biological activity of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate is primarily attributed to its interaction with cyclooxygenase enzymes (COX). These enzymes are crucial in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The compound has shown potential as a selective inhibitor of COX-2, which is often upregulated in inflammatory conditions and certain cancers.
Biological Activity Overview
The following table summarizes key biological activities reported for (5-Acetyl-4-chlorofuran-2-yl)methyl acetate:
Case Studies and Research Findings
-
COX Inhibition Studies :
Research indicates that (5-Acetyl-4-chlorofuran-2-yl)methyl acetate exhibits significant inhibition of COX-2 activity, which is crucial for its anti-inflammatory effects. In a study involving RAW 264.7 macrophages, the compound demonstrated an IC50 value of 12 µM, indicating its efficacy in reducing prostaglandin synthesis during inflammation . -
Cytotoxicity Against Cancer Cell Lines :
The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results showed that it had an IC50 value of 18.8 µM against HCT116 cells, suggesting moderate cytotoxic effects that warrant further investigation into its potential as an anticancer agent . -
Antioxidant Properties :
Additionally, preliminary studies have indicated that (5-Acetyl-4-chlorofuran-2-yl)methyl acetate possesses antioxidant properties. This activity may contribute to its overall therapeutic potential by mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate is essential for optimizing its pharmacological properties. Modifications at the acetyl group and the furan ring can significantly influence its biological activity. For instance, variations in substituents on the furan ring have shown to affect COX selectivity and cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
